molecular formula C16H15N3O2 B7718712 N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B7718712
M. Wt: 281.31 g/mol
InChI Key: QOOAWOJMVRPETD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, also known as MIP3, is a chemical compound that has been widely studied for its potential applications in scientific research. MIP3 is a member of the imidazo[1,2-a]pyridine family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is not fully understood, but it is thought to involve the induction of DNA damage and the activation of cellular signaling pathways. N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to induce DNA damage through the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on DNA damage and repair, N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in lab experiments is its potential as a tool for studying the mechanisms of DNA damage and repair. Its ability to induce DNA damage in cells may be useful for studying the effects of DNA damage on cell function and for developing new therapies for cancer.
One limitation of using N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in lab experiments is its potential toxicity. N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to induce DNA damage and cell death in both cancer and normal cells, and its toxicity may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide. One area of interest is the development of N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide-based therapies for cancer. Further studies are needed to determine the optimal dosing and delivery methods for N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, as well as its potential side effects.
Another area of interest is the development of N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide as a tool for studying the mechanisms of DNA damage and repair. Further studies are needed to elucidate the specific mechanisms by which N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide induces DNA damage and the effects of this damage on cell function.
Overall, N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a promising compound with a variety of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential benefits and limitations.

Synthesis Methods

N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 2-methoxyaniline with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Another area of interest is its potential as a tool for studying the role of DNA damage and repair in cancer development. N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to induce DNA damage in cells, and may be useful for studying the mechanisms of DNA repair and the effects of DNA damage on cell function.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-15(19-10-6-5-9-14(19)17-11)16(20)18-12-7-3-4-8-13(12)21-2/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOAWOJMVRPETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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